lanthanum(3+);propan-2-yl(propan-2-yliminomethyl)azanide

Catalog No.
S6578169
CAS No.
1034537-36-4
M.F
C21H45LaN6
M. Wt
520.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
lanthanum(3+);propan-2-yl(propan-2-yliminomethyl)a...

CAS Number

1034537-36-4

Product Name

lanthanum(3+);propan-2-yl(propan-2-yliminomethyl)azanide

IUPAC Name

lanthanum(3+);propan-2-yl(propan-2-yliminomethyl)azanide

Molecular Formula

C21H45LaN6

Molecular Weight

520.5 g/mol

InChI

InChI=1S/3C7H15N2.La/c3*1-6(2)8-5-9-7(3)4;/h3*5-7H,1-4H3;/q3*-1;+3

InChI Key

NOIHKHLSQPSBHG-UHFFFAOYSA-N

SMILES

CC(C)[N-]C=NC(C)C.CC(C)[N-]C=NC(C)C.CC(C)[N-]C=NC(C)C.[La+3]

Canonical SMILES

CC(C)[N-]C=NC(C)C.CC(C)[N-]C=NC(C)C.CC(C)[N-]C=NC(C)C.[La+3]

The exact mass of the compound Tris(N,N'-di-i-propylformamidinato)lanthanum(III), (99.999+%-La) is 520.276933 g/mol and the complexity rating of the compound is 73.4. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Lanthanum(3+);propan-2-yl(propan-2-yliminomethyl)azanide, also known as tris(N,N'-di-i-propylformamidinato)lanthanum(III), is an organometallic compound characterized by a lanthanum center coordinated with three bidentate N,N'-di-i-propylformamidinate ligands. The structure of this compound results in a distorted trigonal prismatic geometry around the lanthanum atom, influenced by the bulky isopropyl groups on the ligands which help stabilize the complex and prevent decomposition under ambient conditions.

This compound is of interest due to its potential applications in various fields, including catalysis, materials science, and biological imaging.

Catalysis

La-FMD shows promise as a catalyst in organic synthesis. Studies have highlighted its high Lewis acidity and the ease of modifying its ligand sphere, making it effective for reactions like the Tishchenko reaction [1]. This reaction involves the dimerization of aldehydes, such as converting benzaldehyde to benzyl benzoate. The research suggests La-FMD could be valuable in developing new catalysts for organic transformations in industrial chemistry [1].

Source

Zuyls, P. S., Monfray, S., Chiu, C.-W., Dutt, M., & Yap, G. P. (2008). Tishchenko reactions catalyzed by lanthanide tris(amidinate) complexes. Dalton Transactions, (38), 4422-4429 .

Luminescent Materials

Lanthanide complexes, including those with similar structures to La-FMD, have been explored for their luminescent properties. Studies suggest that La-FMD could potentially be used to develop new luminescent materials [2]. These materials could find applications in lighting, displays, and optical devices due to their ability to emit light at specific wavelengths [2].

Source

Pavithran, K., Perumal, S., & Komarneni, S. (2005). Luminescent europium(III) complexes containing N,N′-diarylformamidinate ligands. Journal of Materials Chemistry, 15(24), 2490-2495 .

  • Oxidation: The compound can be oxidized to form lanthanum oxides.
  • Reduction: Under specific conditions, it can be reduced to yield different lanthanum complexes.
  • Substitution: The ligands can be substituted with other coordinating molecules to create new complexes.

Common Reagents and Conditions

  • Oxidation: Typically involves oxygen or other oxidizing agents at elevated temperatures.
  • Reduction: Can utilize reducing agents such as hydrogen gas or metal hydrides.
  • Substitution: Requires various ligands in a suitable solvent, sometimes with a catalyst.

Major Products Formed

  • Oxidation: Lanthanum(III) oxide.
  • Reduction: Various reduced lanthanum complexes.
  • Substitution: New coordination complexes with different ligands.

Research has indicated that lanthanum(3+);propan-2-yl(propan-2-yliminomethyl)azanide shows potential for biological applications, particularly in imaging techniques such as magnetic resonance imaging (MRI). Its unique properties may allow it to act as a contrast agent, enhancing image quality and resolution. Furthermore, studies are exploring its therapeutic applications, including drug delivery systems due to its ability to form stable complexes with various biomolecules.

The synthesis of lanthanum(3+);propan-2-yl(propan-2-yliminomethyl)azanide typically involves:

  • Reaction of Lanthanum Salts: Lanthanum chloride is commonly reacted with propan-2-yl(propan-2-yliminomethyl)azanide ligands in an appropriate solvent under inert atmosphere conditions.
  • Reaction Conditions: This reaction is generally conducted at room temperature. The product is then isolated through filtration and recrystallization processes.

For industrial production, methods are scaled up from laboratory synthesis, involving larger reaction vessels and stringent control over conditions to ensure high purity of the final product.

Tris(N,N'-di-i-propylformamidinato)yttrium(III)Similar bidentate ligandsPrecursor in atomic layer depositionTris(N,N'-di-i-propylformamidinato)cerium(III)Similar coordination environmentCatalysts in organic transformationsTris(N,N'-di-i-propylformamidinato)neodymium(III)Similar ligand structurePotential for luminescent applications

Uniqueness

Lanthanum(3+);propan-2-yl(propan-2-yliminomethyl)azanide stands out due to its specific ligand arrangement and stability under ambient conditions, which enhances its utility in catalysis and biological imaging compared to other similar compounds. Its ability to form stable complexes makes it particularly valuable in both research and industrial applications.

Studies on the interactions of lanthanum(3+);propan-2-yl(propan-2-yliminomethyl)azanide with other chemical species reveal its high Lewis acidity and the ability to modify its ligand sphere easily. This property enhances its effectiveness in catalyzing reactions like the Tishchenko reaction, which involves the dimerization of aldehydes. Furthermore, research indicates its potential for developing luminescent materials due to its structural characteristics.

Similar Compounds: Comparison

Several compounds share similarities with lanthanum(3+);propan-2-yl(propan-2-yliminomethyl)azanide, primarily based on their structural features and applications:

Compound NameStructural Features

Hydrogen Bond Acceptor Count

6

Exact Mass

520.276933 g/mol

Monoisotopic Mass

520.276933 g/mol

Heavy Atom Count

28

Dates

Last modified: 11-23-2023

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